8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Attachment of the ethylphenoxy group: This can be done through etherification reactions.
Hydroxylation: Introduction of the hydroxy group is typically achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The dimethylaminoethyl and ethylphenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(diethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-methylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H30N6O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H30N6O4/c1-5-14-6-8-16(9-7-14)31-13-15(28)12-27-17-18(26(4)21(30)24-19(17)29)23-20(27)22-10-11-25(2)3/h6-9,15,28H,5,10-13H2,1-4H3,(H,22,23)(H,24,29,30) |
InChI Key |
BHOGXUZUQXQXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
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